A Comprehensive Technical Guide to Methyl 2-(3-bromo-5-fluorophenyl)acetate: Physicochemical Properties, Analysis, and Handling
A Comprehensive Technical Guide to Methyl 2-(3-bromo-5-fluorophenyl)acetate: Physicochemical Properties, Analysis, and Handling
Abstract: This technical guide provides an in-depth analysis of Methyl 2-(3-bromo-5-fluorophenyl)acetate, a halogenated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. The primary focus of this document is the elucidation and verification of its core physicochemical properties, centered around its molecular weight. We will explore the theoretical basis for its molecular structure, detail robust analytical methodologies for its characterization and quality control, and provide field-proven insights into its safe handling and storage. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound for its effective application in complex synthetic and developmental workflows.
Core Physicochemical Properties and Molecular Identity
Methyl 2-(3-bromo-5-fluorophenyl)acetate is a substituted phenylacetate ester. The presence of two different halogen atoms (bromine and fluorine) on the aromatic ring, in addition to the methyl ester functional group, imparts specific chemical properties and reactivity, making it a versatile intermediate in organic synthesis.
Molecular Formula and Weight
The fundamental identity of a chemical compound is established by its molecular formula and corresponding molecular weight. For Methyl 2-(3-bromo-5-fluorophenyl)acetate, these are:
The molecular weight is a critical parameter for all quantitative applications, including stoichiometric calculations for reaction planning and the interpretation of mass spectrometry data. It is derived from the sum of the atomic weights of all constituent atoms in the empirical formula.
Chemical Structure and Identification
A compound's identity is unequivocally confirmed by its unique structure. The table below summarizes the key identifiers for Methyl 2-(3-bromo-5-fluorophenyl)acetate.
| Identifier | Value | Source |
| CAS Number | 937732-38-2 | [1][3] |
| Molecular Formula | C₉H₈BrFO₂ | [1][2][3] |
| Molecular Weight | 247.06 g/mol | [1][2][3] |
| SMILES Code | O=C(OC)CC1=CC(F)=CC(Br)=C1 | [3] |
The structure, visualized below, shows a benzene ring substituted at positions 1, 3, and 5 with an acetate methyl ester group, a bromine atom, and a fluorine atom, respectively.
Caption: Molecular Structure of Methyl 2-(3-bromo-5-fluorophenyl)acetate.
Analytical Characterization and Quality Control
To ensure the identity and purity of Methyl 2-(3-bromo-5-fluorophenyl)acetate for research and development, a multi-technique analytical approach is essential. This section outlines the key methods and the rationale for their use.
Mass Spectrometry (MS)
Causality: Mass spectrometry is the most direct technique for confirming the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules.
Expected Outcome: For Methyl 2-(3-bromo-5-fluorophenyl)acetate, the mass spectrum should display a molecular ion peak [M]⁺ corresponding to its molecular weight. A crucial self-validating feature is the isotopic pattern of bromine. Naturally occurring bromine consists of two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Therefore, the mass spectrum will exhibit two prominent peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 246 and 248 for the [M]⁺ cluster), which is a definitive signature for a monobrominated compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei, such as ¹H, ¹³C, and ¹⁹F. It is the gold standard for unambiguous structure elucidation.
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¹H NMR: Will reveal the number of different types of protons and their neighboring atoms. The spectrum should show signals for the methyl ester protons (-OCH₃), the methylene protons (-CH₂-), and the aromatic protons. The coupling patterns of the aromatic protons will be influenced by both the bromine and fluorine substituents.
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¹³C NMR: Will identify all unique carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the aromatic ring.
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¹⁹F NMR: A single resonance is expected, confirming the presence of the single fluorine atom. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.
The combination of these NMR techniques provides a self-validating system; the observed spectra must be fully consistent with the proposed structure.[4]
Chromatographic Purity Analysis (HPLC/GC)
Causality: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate the target compound from any impurities, starting materials, or by-products. This is essential for determining the purity of a given sample.
Workflow: A sample is injected into the instrument, and the components are separated based on their physicochemical properties (e.g., polarity, boiling point). The output chromatogram shows peaks corresponding to each component. The area of the peak for Methyl 2-(3-bromo-5-fluorophenyl)acetate relative to the total area of all peaks provides a quantitative measure of its purity.
Caption: A typical analytical workflow for the verification of compound identity and purity.
Experimental Protocol: GC-MS Analysis
This protocol describes a standard method for verifying the molecular weight and purity of Methyl 2-(3-bromo-5-fluorophenyl)acetate.
Objective: To confirm the molecular weight and assess the purity of a sample using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
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Sample of Methyl 2-(3-bromo-5-fluorophenyl)acetate
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High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)
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GC-MS instrument with a suitable capillary column (e.g., DB-5ms or equivalent)
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Autosampler vials
Methodology:
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Sample Preparation:
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Accurately prepare a dilute solution of the sample (~1 mg/mL) in the chosen solvent.
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Ensure the sample is fully dissolved. Vortex if necessary.
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Transfer the solution to an autosampler vial.
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Instrument Setup (Example Conditions):
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Injector: 250°C, Split mode (e.g., 50:1 split ratio).
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Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min).
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Oven Program:
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Initial temperature: 80°C, hold for 2 minutes.
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Ramp: Increase to 280°C at a rate of 20°C/minute.
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Final hold: Hold at 280°C for 5 minutes.
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MS Detector:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 400.
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Source Temperature: 230°C.
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Data Acquisition:
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Inject 1 µL of the prepared sample into the GC-MS.
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Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
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Data Analysis (Self-Validation):
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Purity: Examine the TIC. A pure sample should exhibit one major peak. Calculate purity by dividing the peak area of the compound by the total peak area.
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Identity: Analyze the mass spectrum of the major peak.
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Confirm the presence of the molecular ion cluster around m/z 246/248.
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Verify that the relative intensities of these two peaks are approximately 1:1, consistent with the isotopic abundance of bromine.
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Analyze the fragmentation pattern to ensure it is consistent with the molecule's structure.
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Safety, Handling, and Storage
Professional diligence in handling and storage is paramount to ensure laboratory safety and maintain compound integrity.
Hazard Identification
Based on available data, Methyl 2-(3-bromo-5-fluorophenyl)acetate is classified with the following hazards:
| Hazard Statement | Code | Description |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Respiratory Irritation | H335 | May cause respiratory irritation. |
The GHS signal word for this compound is "Warning".[3]
Recommended Handling Procedures
Given the hazard profile, the following precautions are mandatory:
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[3]
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Exposure Avoidance: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[3]
Storage and Stability
To ensure the long-term stability and integrity of the compound:
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Short-term Storage: Store in a tightly sealed container in a dry, cool place. Room temperature storage is acceptable for short periods.[3]
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Long-term Storage: For maximum stability, it is recommended to store the compound at -20°C.[1] Before opening, allow the vial to warm to room temperature to prevent condensation.
Conclusion
Methyl 2-(3-bromo-5-fluorophenyl)acetate is a key chemical intermediate with a precisely defined molecular weight of 247.06 g/mol and molecular formula of C₉H₈BrFO₂. This guide has detailed the essential physicochemical properties, outlined a robust, self-validating analytical workflow for its characterization, and provided clear protocols for its safe handling. By leveraging techniques such as mass spectrometry and NMR, researchers can confidently verify the identity and purity of this compound, ensuring its successful application in drug discovery and advanced material synthesis.
References
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MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]
- Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
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National Center for Biotechnology Information. (n.d.). Comparison of QM Methods for the Evaluation of Halogen−π Interactions for Large-Scale Data Generation. Retrieved from [Link]
- Google Patents. (n.d.). WO2015094913A1 - Fluorophenyl pyrazol compounds.
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ACS Publications. (2014). Halogen Bonding of (Iodoethynyl)benzene Derivatives in Solution. Retrieved from [Link]
